N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is a compound that features a cyclopentyl group substituted with a thiophene ring and a carboxamide functional group. Thiophene, a five-membered aromatic ring containing sulfur, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications.
Mechanism of Action
Target of action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives are generally well-absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action environment
Like all drugs, the action of thiophene derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopentyl thiophene intermediate. This can be achieved through a Friedel-Crafts acylation reaction where thiophene is acylated with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to a reductive amination reaction with thiophene-3-carboxamide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost, ensuring the process is both economically and ecologically sustainable.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Cyclopentyl thiophene amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties.
Biology
In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
Medically, thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could potentially be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group, but with different substitution patterns.
Cyclopentyl thiophene: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
Thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is unique due to its combination of a cyclopentyl group and two thiophene rings, providing a distinct electronic and steric profile. This uniqueness allows for specific interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXPHSASRFWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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